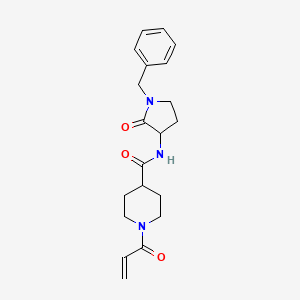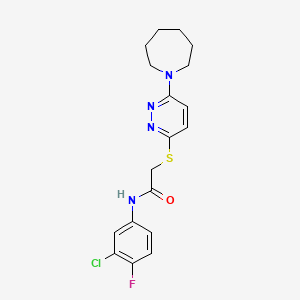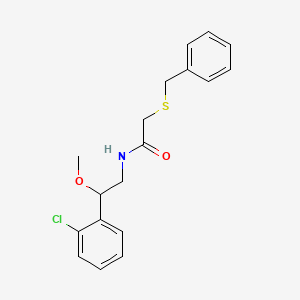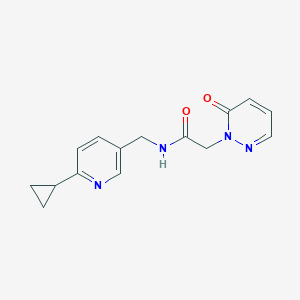![molecular formula C18H11FN2O4 B2572878 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one CAS No. 892755-51-0](/img/structure/B2572878.png)
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorophenyl group, an oxadiazole ring, and a chromenone moiety
Preparation Methods
The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions
Scientific Research Applications
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets
Mechanism of Action
The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and fluorophenyl-containing molecules. For example:
1-(2-fluorophenyl)-3-(4-methyl-2-pyridin-2-ylamino-thiazol-5-yl)-propenone: Known for its anticancer properties.
4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine: Exhibits potent antibacterial activity. Compared to these compounds, 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one stands out due to its unique combination of structural features, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)17-20-16(21-25-17)12-4-2-3-5-14(12)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACFWCOVADKVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({6'-bromo-6-chloro-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)ethan-1-ol](/img/structure/B2572798.png)

![N-butyl-3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2572802.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2572806.png)
![2,2-Dimethyl-1-oxa-4,9-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2572807.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2572810.png)

![(E)-({6-[(4-chlorophenyl)sulfanyl]pyridin-3-yl}methylidene)amino 3-methylbutanoate](/img/structure/B2572812.png)

![N-(1,3-benzothiazol-2-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2572814.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/new.no-structure.jpg)

